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molecular formula C7H5ClN2S B128024 2-Amino-4-chlorobenzothiazole CAS No. 19952-47-7

2-Amino-4-chlorobenzothiazole

Cat. No. B128024
M. Wt: 184.65 g/mol
InChI Key: OEQQFQXMCPMEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759336B2

Procedure details

The 4-chlorobenzo[d]thiazol-2-amine (2.00 g, 10.83 mmol) was combined with KOH (10.0 g, 178.2 mmol) and H2O (20 mL). The rsulting mixture was heated at 150° C. overnight. The solid became a thick paste overnight. After 24 h, the mixture was allowed to cool to room temperatureand diluted with H2O. A solution of AcOH was added to bring the pH down to 4 to 5.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[N:8]=C(N)[S:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[K+].CC(O)=O>O>[NH2:8][C:7]1[C:2]([Cl:1])=[CH:3][CH:4]=[CH:5][C:6]=1[SH:10] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=CC2=C1N=C(S2)N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperatureand

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C=CC=C1Cl)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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